2-Undecanoyloxazole

Description

Contextualization of Acyl Oxazole (B20620) Derivatives in Contemporary Organic Chemistry

Acyl oxazoles are recognized as versatile intermediates in organic synthesis. The oxazole ring, a heterocyclic aromatic compound containing an oxygen and a nitrogen atom, can act as a protecting group for carboxylic acids. jst.go.jp This functionality is particularly valuable in complex multi-step syntheses, such as peptide synthesis, where precise control over reactive groups is paramount. jst.go.jpnih.gov The oxazole moiety can be selectively cleaved under specific conditions, like ozonolysis, to regenerate the carboxylic acid in a reactive anhydride (B1165640) form, ready for subsequent reactions. jst.go.jp

Furthermore, the reactivity of the oxazole ring itself allows for a variety of chemical transformations. These heterocycles can participate in cycloaddition reactions, serving as dienes in Diels-Alder reactions to form substituted pyridines. beilstein-journals.orgwikipedia.org This reactivity has been harnessed in the synthesis of complex molecules, including derivatives of vitamin B6. beilstein-journals.orgwikipedia.org The development of new synthetic methods continues to expand the utility of acyl oxazoles, with recent advancements in metal-free C-O bond cleavage offering novel pathways to substituted oxazoles. rsc.org

Significance of the 2-Substituted Oxazole Moiety in Chemical Research

The substituent at the 2-position of the oxazole ring plays a crucial role in defining the molecule's properties and reactivity. In the case of 2-Undecanoyloxazole, the long alkyl chain of the undecanoyl group introduces significant lipophilicity. The 2-position is particularly susceptible to nucleophilic attack, making it a key site for synthetic modifications. semanticscholar.orgtandfonline.com

Research has shown that 2-substituted oxazoles are valuable precursors for a wide range of other compounds. nih.govresearchgate.net For instance, 2-(halomethyl)oxazoles can be readily converted to various derivatives through nucleophilic substitution, providing access to amines, ethers, and thioethers. beilstein-journals.orgnih.gov This versatility makes them important building blocks in the synthesis of more complex molecules. mdpi.commdpi.com The ability to introduce diverse functionalities at the 2-position has led to the investigation of 2-substituted oxazoles in various research areas. tandfonline.comorganic-chemistry.org The development of efficient methods for the synthesis of these compounds, such as one-pot procedures and metal-catalyzed cross-coupling reactions, has further enhanced their importance in modern organic chemistry. researchgate.netconnectjournals.compharmaguideline.com

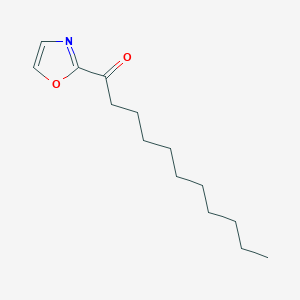

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(1,3-oxazol-2-yl)undecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-10-13(16)14-15-11-12-17-14/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRINHMDCFEPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642040 | |

| Record name | 1-(1,3-Oxazol-2-yl)undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-45-7 | |

| Record name | 1-(2-Oxazolyl)-1-undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways in 2 Undecanoyloxazole Synthesis

Elucidation of Catalytic Cycles in Metal-Mediated Syntheses

Metal-mediated reactions are central to the efficient synthesis of oxazoles. researchgate.net Various transition metals, including copper, ruthenium, rhodium, and gold, have been shown to catalyze the formation of the oxazole (B20620) ring through different catalytic cycles. nih.govacs.org While specific studies focusing exclusively on 2-undecanoyloxazole are not extensively detailed in the provided results, the general mechanisms for 2-substituted oxazole synthesis can be extrapolated.

One common approach involves the copper-catalyzed reaction of α-diazoketones with nitriles. researchgate.net The proposed catalytic cycle begins with the reaction of the copper catalyst with the α-diazoketone to form a copper-carbene intermediate. This is followed by the nucleophilic attack of the nitrile on the carbene carbon, leading to a nitrilium ylide. Subsequent intramolecular cyclization and aromatization yield the 2,4,5-trisubstituted oxazole.

Another significant pathway is the oxidative cyclization of enamides, which can be catalyzed by copper(II). organic-chemistry.org This process involves the functionalization of a vinylic C-H bond. The catalytic cycle likely proceeds through the coordination of the enamide to the copper center, followed by an intramolecular nucleophilic attack of the amide oxygen onto the double bond, facilitated by the metal. Subsequent oxidation and elimination steps lead to the formation of the oxazole ring.

Rhodium catalysts have been employed in the cyclization of 1,5-bis(1,2-allenyl)ketones to form furan (B31954) rings, a related heterocyclic synthesis. nih.gov The proposed mechanism involves the formation of a 3-rhodafuran intermediate, which then undergoes cyclization. nih.gov While not a direct synthesis of oxazoles, the principles of metal-heterocycle formation are relevant.

Gold-catalyzed cycloisomerization reactions also provide a pathway to furan synthesis, which can offer mechanistic insights applicable to oxazoles. nih.gov For instance, the Au(I)-catalyzed cycloisomerization of vinyl propargyl ethers proceeds through a Claisen-type rearrangement to form an allenyl ketone, which then undergoes a 5-exo-dig cyclization. nih.gov

The following table summarizes some metal-mediated approaches applicable to oxazole synthesis:

| Catalyst System | Reactants | General Mechanism | Ref. |

| Copper(II) | Enamides | Oxidative cyclization via vinylic C-H functionalization | organic-chemistry.org |

| Copper(I) | α-Diazoketones and nitriles | Formation of a copper-carbene, followed by nucleophilic attack of the nitrile and cyclization | researchgate.net |

| Ruthenium(II) Porphyrin/Copper Chloride | Carboxylic acids and alkynes/alkenes | Intermolecular C-N bond formation followed by intramolecular C-O bond formation | acs.org |

| Gold(I) | Vinyl propargyl ethers | Claisen-type rearrangement followed by 5-exo-dig cyclization (for furan synthesis) | nih.gov |

| Rhodium | 1,5-bis(1,2-allenyl)ketones | Formation of a 3-rhodafuran intermediate followed by cyclization (for furan synthesis) | nih.gov |

Characterization of Key Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding the stepwise mechanism of a chemical transformation. In the synthesis of this compound and related oxazoles, several key intermediates have been proposed or identified.

In metal-catalyzed reactions, metal-carbene complexes are often crucial intermediates, particularly in syntheses starting from diazocarbonyl compounds. nih.gov For instance, in copper-catalyzed reactions, the formation of a copper-carbene is a well-established primary step. researchgate.net

Nitrilium ions or their ylide counterparts are another class of important intermediates. researchgate.net They are typically formed by the addition of a nucleophile (like a carbene) to a nitrile. The subsequent intramolecular cyclization of this intermediate is a key bond-forming step in the creation of the oxazole ring. researchgate.net

In the synthesis of 2-pyrrolines, which shares some mechanistic parallels with oxazole synthesis, iminyl-radicals have been identified as key intermediates in photocatalyzed reactions. rsc.org These radicals can undergo intramolecular cyclization to form the heterocyclic ring. rsc.org

The Kornblum oxidation of α-iodo ketones can lead to the formation of phenylglyoxal (B86788) intermediates, which can then react further to form heterocyclic compounds. mdpi.com This type of intermediate could be relevant in certain oxidative cyclization routes to oxazoles.

A summary of potential key intermediates in oxazole synthesis is provided below:

| Intermediate Type | Precursors | Subsequent Reaction |

| Metal-Carbene Complex | α-Diazoketones and metal catalyst | Nucleophilic attack by a nitrile |

| Nitrilium Ylide | Metal-carbene and nitrile | Intramolecular cyclization |

| Iminyl-Radical | O-acyl oximes and photocatalyst | Intramolecular cyclization |

| Phenylglyoxal | α-Iodo ketone | Cyclization with an amine source |

Reaction Kinetics and Thermodynamic Considerations

The rate of a reaction is described by a rate equation, which for a second-order reaction takes the form: rate = k[Reactant 1][Reactant 2]. libretexts.org Many of the multi-component reactions used to synthesize oxazoles would be expected to follow complex rate laws, but individual steps may exhibit first or second-order kinetics. libretexts.orgsamipubco.com

The activation energy (ΔG‡) is the energy barrier that must be overcome for a reaction to proceed. libretexts.org Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. In metal-mediated oxazole syntheses, the choice of metal and ligands can significantly influence the activation energy of the key bond-forming steps.

Thermodynamic control favors the most stable product, whereas kinetic control favors the product that is formed fastest. masterorganicchemistry.com In some syntheses, the reaction conditions, particularly temperature, can be adjusted to favor one product over another. For instance, in the Diels-Alder reaction, lower temperatures often favor the kinetically controlled product, while higher temperatures, which allow the reaction to be reversible, favor the thermodynamically more stable product. masterorganicchemistry.com This principle can be applicable to complex cyclization reactions leading to oxazoles.

Computational Studies on Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. frontiersin.orgsmu.edu Density Functional Theory (DFT) calculations are frequently used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. rsc.org

For metal-catalyzed reactions, computational studies can help to:

Elucidate Catalytic Cycles: By calculating the energies of all species involved in a proposed catalytic cycle, the most likely pathway can be determined. rsc.org

Characterize Transition States: The geometry of transition states can be calculated, providing detailed information about the bond-breaking and bond-forming processes. smu.edu

Predict Reaction Outcomes: By comparing the activation energies for different possible reaction pathways, the major product can often be predicted. frontiersin.org

In the context of oxazole synthesis, computational studies could be used to investigate the mechanism of the copper-catalyzed reaction of an undecanoyl-substituted diazoketone with a nitrile. Such a study would likely focus on the energetics of the copper-carbene formation, the nucleophilic attack of the nitrile, and the subsequent cyclization and aromatization steps.

The following table outlines the types of information that can be obtained from computational studies of reaction mechanisms:

| Computational Method | Information Obtained | Relevance to this compound Synthesis |

| Density Functional Theory (DFT) | Geometries and energies of stationary points (reactants, products, intermediates, transition states) | Elucidation of the most favorable reaction pathway and identification of key intermediates. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting reactants and products via the transition state | Confirmation that a calculated transition state connects the correct reactants and products. |

| Reaction Path Hamiltonian (RPH) | Detailed analysis of the reaction path, including curvature | Identification of different phases of the reaction, such as reactant preparation, bond formation/breaking, and product formation. smu.edu |

| Molecular Docking (for enzymatic reactions) | Binding modes and affinities of substrates and inhibitors in an enzyme's active site | While not directly related to chemical synthesis, similar principles can be applied to understand catalyst-substrate interactions. nih.gov |

Functionalization and Derivatization Strategies for 2 Undecanoyloxazole

Post-Cyclization Modifications of the Undecanoyl Chain

The undecanoyl chain of 2-undecanoyloxazole is a long, saturated hydrocarbon tail, which is generally unreactive. technion.ac.il However, several strategies have been developed for the selective functionalization of such long-chain alkanes, which can be adapted for the modification of the undecanoyl moiety. These methods primarily focus on C-H activation, which can be achieved through radical-based, transition-metal-catalyzed, or enzymatic reactions. rsc.orgcsic.esosti.gov

One of the primary challenges in the functionalization of the undecanoyl chain is achieving regioselectivity, particularly at the terminal (ω) or sub-terminal (ω-1) positions. technion.ac.il

Radical-based reactions can be initiated using various radical initiators. For instance, the use of peroxides can lead to the formation of an alkyl radical, which can then be trapped by a suitable reagent. However, these reactions often lack high regioselectivity, leading to a mixture of products. libretexts.org

Transition-metal-catalyzed C-H activation offers a more controlled approach to the functionalization of the undecanoyl chain. Catalysts based on metals like palladium, rhodium, and iron can selectively activate specific C-H bonds, allowing for the introduction of functional groups such as halogens, carbonyls, or aryl groups. rsc.orgrutgers.edu For example, a palladium-catalyzed reaction could potentially introduce a phenyl group at the terminal position of the undecanoyl chain.

Enzymatic reactions represent a highly selective method for the functionalization of long-chain alkanes. Enzymes like cytochrome P450 monooxygenases can hydroxylate alkanes at specific positions with high precision. csic.esosti.gov For instance, a fungal peroxygenase has been shown to catalyze the terminal hydroxylation of long-chain alkanes to produce the corresponding alcohol, which can be further oxidized to a carboxylic acid. csic.es

Table 1: Representative Post-Cyclization Modifications of the Undecanoyl Chain

| Starting Material | Reagents and Conditions | Major Product |

| This compound | 1. NBS, Benzoyl Peroxide, CCl₄, reflux2. KOC(CH₃)₃, THF | 2-(Undec-10-enoyl)oxazole |

| This compound | Pd(OAc)₂, PhI(OAc)₂, PhH, 100 °C | 2-(10-Phenylundecanoyl)oxazole |

| This compound | Fungal Peroxygenase, H₂O₂ | 2-(11-Hydroxyundecanoyl)oxazole |

This table presents hypothetical yet plausible transformations based on established reactivity patterns for long-chain alkanes.

Introduction of Diverse Substituents on the Oxazole (B20620) Ring

The oxazole ring in this compound is a five-membered heterocycle that can undergo various substitution reactions. The reactivity of the oxazole ring is influenced by the electron-withdrawing nature of the undecanoyl group at the C2 position. The most acidic proton on the oxazole ring is at the C5 position, followed by the C4 position. thepharmajournal.com

Electrophilic substitution reactions , such as halogenation, typically occur at the C5 position, which is the most electron-rich carbon. clockss.orgmdpi.com For example, bromination with N-bromosuccinimide (NBS) would be expected to yield 2-undecanoyl-5-bromooxazole.

Deprotonation followed by electrophilic quench is a versatile method for introducing a wide range of substituents. The C5 position can be selectively deprotonated using a strong base like n-butyllithium (n-BuLi), followed by reaction with an electrophile. For instance, reaction with an aldehyde would introduce a hydroxyalkyl group at the C5 position. nih.gov Similarly, deprotonation at the C2 position can be achieved, although this can sometimes lead to ring-opening. researchgate.net

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the oxazole ring. Palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, can be used to introduce aryl, vinyl, and alkyl groups at various positions, provided a suitable handle like a halogen or a triflate is present. organic-chemistry.orgmdpi.com For example, a 5-bromo-2-undecanoyloxazole could be coupled with an arylboronic acid in a Suzuki reaction to yield a 5-aryl-2-undecanoyloxazole.

Table 2: Introduction of Substituents on the Oxazole Ring

| Starting Material | Reagents and Conditions | Major Product |

| This compound | NBS, CH₂Cl₂ | 2-Undecanoyl-5-bromooxazole |

| This compound | 1. n-BuLi, THF, -78 °C2. Benzaldehyde | (5-(Hydroxy(phenyl)methyl)oxazol-2-yl)(decan-1-yl)methanone |

| 2-Undecanoyl-5-bromooxazole | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90 °C | 2-Undecanoyl-5-phenyloxazole |

This table presents hypothetical yet plausible transformations based on established reactivity patterns for oxazole rings.

Chemo- and Regioselective Functionalization Approaches

Achieving chemo- and regioselectivity is paramount when functionalizing a molecule with multiple reactive sites like this compound. The choice of reagents and reaction conditions determines which part of the molecule—the undecanoyl chain or the oxazole ring—will react, and at which specific position.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, to selectively functionalize the undecanoyl chain in the presence of the oxazole ring, one might employ a transition-metal catalyst that specifically targets C-H bonds of alkanes while being unreactive towards the aromatic oxazole ring. Conversely, to modify the oxazole ring without affecting the undecanoyl chain, reactions that are specific to aromatic heterocycles, such as electrophilic aromatic substitution or directed ortho-metalation, would be employed. nih.gov

Regioselectivity deals with the preferential reaction at one position over another within the same functional group. On the undecanoyl chain, terminal functionalization is often the desired outcome and can be achieved using specific catalysts or enzymatic methods that can differentiate the terminal methyl group from the internal methylene (B1212753) groups. technion.ac.ilcsic.es On the oxazole ring, the inherent electronic properties direct electrophiles to the C5 position. However, by using directing groups or by pre-functionalizing the ring (e.g., with a halogen), it is possible to direct subsequent reactions to other positions like C4. mdpi.com

The development of chemo- and regioselective functionalization strategies relies on a deep understanding of the reactivity of both the alkyl chain and the oxazole ring, allowing for the tailored synthesis of a diverse range of this compound derivatives.

Computational and Theoretical Studies on 2 Undecanoyloxazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. lumenlearning.com It provides insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's properties and reactivity. For a compound like 2-Undecanoyloxazole, DFT calculations would reveal key aspects of its electronic character.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, DFT calculations would provide the specific energy values for its HOMO and LUMO and visualize the spatial distribution of these orbitals, indicating the most probable sites for electron donation and acceptance.

Table 1: Illustrative HOMO-LUMO Data for a Generic Oxazole (B20620) Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

An MEP map of this compound would identify the nucleophilic and electrophilic sites. For instance, the oxygen and nitrogen atoms of the oxazole ring would likely be represented by regions of negative potential, making them potential sites for interaction with electrophiles. The carbonyl carbon of the undecanoyl group would likely show a positive potential, marking it as a site for nucleophilic attack.

Reactivity Predictions and Global Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mx These global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's stability and reactivity. researchgate.netchemrxiv.org

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These descriptors would allow for a quantitative assessment of the chemical behavior of this compound.

Table 2: Illustrative Global Reactivity Descriptors for a Generic Oxazole Derivative

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.79 |

| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comorgosolver.com For a molecule with a long alkyl chain like this compound, there are numerous possible conformations. Computational methods can be used to determine the most stable conformation (the one with the lowest energy) by calculating the potential energy associated with different rotational arrangements. ethz.chmaricopa.edu This analysis is crucial for understanding how the molecule's three-dimensional shape might influence its interactions with other molecules, such as in biological systems. Stereochemical considerations would also be important if chiral centers were present in the molecule.

Solvent Effects on Reactivity and Electronic Properties

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. nih.govnih.govrsc.org Computational models can simulate these solvent effects, either by treating the solvent as a continuous medium (implicit solvent models) or by including individual solvent molecules in the calculation (explicit solvent models). rsc.org These studies can predict how the polarity of the solvent might alter the electronic structure, HOMO-LUMO gap, and reactivity of this compound. mdpi.com For example, polar solvents might stabilize charged or polar transition states, thereby affecting reaction rates. nih.gov

Spectroscopic Property Predictions through Computational Methods

Computational chemistry can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. chemrxiv.orgresearchgate.net These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound. chemrxiv.org Time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, which is related to the electronic transitions between molecular orbitals. arxiv.org For this compound, computational predictions of its spectra would provide a theoretical benchmark for experimental characterization.

2 Undecanoyloxazole As a Building Block in Complex Organic Synthesis

Role in the Construction of Macrocyclic Structures

The oxazole (B20620) moiety serves as an effective scaffold in the synthesis of macrocycles, a structural class of significant interest in drug discovery. Current time information in Bangalore, IN. The stability of the aromatic oxazole ring allows it to be carried through multiple synthetic steps before being involved in a key macrocyclization reaction. One powerful, albeit unconventional, strategy involves the photo-oxidation of an oxazole. This reaction transforms the oxazole ring into a reactive triamide intermediate, which can then undergo rearrangement to form macrocyclic lactones or lactams. ambeed.com This transformation highlights the oxazole's role as a masked functional group, enabling unique ring-closing strategies.

Furthermore, the oxazole ring is a common constituent in many naturally occurring macrocyclic peptides, where it is often biosynthesized from serine or threonine residues. ambeed.com Synthetic strategies often mimic this by constructing the oxazole as part of the macrocyclic backbone. In the context of 2-undecanoyloxazole, the undecanoyl chain could provide the necessary lipophilicity and conformational pre-organization to facilitate the cyclization of a long, linear precursor.

Table 1: Representative Macrocycles Containing an Oxazole Moiety

| Macrocycle Name | Origin/Class | Noteworthy Features |

|---|---|---|

| Miyakolide | Marine Macrolide | A polyketide natural product featuring an isoxazole (B147169) ring which is readily cleaved to a β-dicarbonyl during synthesis. rsc.org |

| Haliclonamides | Marine Sponge | Cyclic peptides containing oxazole and methyloxazoline rings, known to form stable complexes with specific metal ions. mdpi.com |

| Patellamide A | Marine Ascidian | A cyclic peptide containing thiazole (B1198619) and oxazoline (B21484) rings (a close relative of oxazole), synthesized using Burgess reagent for heterocyclization. academie-sciences.fr |

| Ulapualide A | Marine Sponge | A complex macrocyclic swinholide containing two oxazole rings and exhibiting potent cytotoxic activity. academie-sciences.fr |

Application in Natural Product Synthesis

The oxazole heterocycle is a recurring motif in a vast number of natural products, particularly those isolated from marine organisms. mdpi.comnih.gov These compounds often exhibit potent biological activities, making them attractive targets for total synthesis. nih.govresearchgate.net The synthesis of these complex molecules provides a platform for developing and testing new synthetic methodologies. Current time information in Bangalore, IN.

While a direct application of this compound as a starting material in a published total synthesis is not prominent, its structure is representative of moieties found in certain natural products. The long undecanoyl chain is a lipophilic tail, a common feature in compounds that interact with cell membranes. For instance, the natural product Phthoxazolin A, a specific inhibitor of cellulose (B213188) biosynthesis, contains an oxazole ring and a long, unsaturated lipid tail. nih.govnih.gov Similarly, Neopeltolide, a potent antitumor agent, is a macrolide with an oxazole-containing side chain. academie-sciences.frnih.gov Synthetic approaches to these molecules typically involve late-stage construction of the oxazole ring or attachment of the side chain, rather than starting with a pre-functionalized building block like this compound. researchgate.netrsc.org However, the use of such a building block could be envisioned in convergent synthetic strategies.

Table 2: Selected Natural Products Containing an Oxazole Ring

| Natural Product | Source | Biological Activity |

|---|---|---|

| Neopeltolide | Marine Sponge | Antifungal, Potent antiproliferative activity against cancer cell lines. nih.govresearchgate.net |

| Phthoxazolin A | Streptomyces sp. | Specific inhibitor of cellulose biosynthesis, herbicidal activity. nih.govnih.gov |

| Hennoxazole A | Marine Sponge | Antiviral (HSV-1), potent antifungal activity. academie-sciences.fr |

| Microcin B17 | E. coli | DNA gyrase inhibitor, antibacterial. mdpi.com |

| Phorbazoles | Marine Sponge | Marine alkaloids containing chlorinated pyrrole (B145914) and oxazole moieties. nih.gov |

Precursor in Medicinal Chemistry Scaffolds

In medicinal chemistry, the oxazole ring is considered a "privileged scaffold." nih.govsigmaaldrich.com Its five-membered aromatic structure, containing both a hydrogen bond acceptor (nitrogen) and a potential donor site, allows it to engage in diverse non-covalent interactions with biological targets like enzymes and receptors. tcichemicals.com This makes it a valuable core for the design of novel therapeutic agents.

The synthesis of 2-acyloxazoles has been specifically highlighted as valuable for medicinal chemistry. mdpi.com Methods for their preparation, such as the reaction of 2-magnesiated oxazoles with Weinreb amides or iodine-catalyzed oxidative cyclizations, provide access to a library of substituted oxazoles for structure-activity relationship (SAR) studies. nih.govfujifilm.com For this compound, the long lipid chain could serve as an anchor to a protein surface or enhance membrane permeability, making it a potentially useful precursor for developing targeted inhibitors, for example, for enzymes that process lipid substrates. While not containing an undecanoyl group, the development of potent HIV-1 protease inhibitors incorporating related heterocyclic structures demonstrates the utility of such scaffolds in drug design. nih.gov

Table 3: Examples of Bioactive Scaffolds and Synthetic Methods

| Research Area | Synthetic Method/Scaffold | Significance |

|---|---|---|

| General Synthesis | Reaction of 2-magnesiated oxazoles with Weinreb amides. rsc.orgnih.gov | Provides a simple and efficient route to 2-acyl oxazoles for screening libraries. |

| Green Chemistry | I₂/DMSO catalyzed synthesis from arylmethyl ketones. sigmaaldrich.com | Offers a metal-free, operationally simple method to access functionalized oxazoles. |

| Anticancer Agents | 5-phenyloxazole-2-carboxylic acid derivatives. researchgate.net | Act as inhibitors of tubulin polymerization, a key target in cancer therapy. |

| General Synthesis | TBHP/KI-Promoted Oxidative Cyclization. fujifilm.com | A facile, metal-free synthesis of substituted 2-acyloxazoles from α-aminoketones. |

Utilization in Polymer Chemistry

The field of polymer chemistry has seen significant interest in polymers derived from oxazoline rings, specifically poly(2-oxazoline)s (POx). nih.gov These polymers are synthesized via the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. sigmaaldrich.commdpi.com It is crucial to distinguish these monomers from this compound.

The monomers for CROP are 2-oxazolines , which are five-membered rings with one double bond. In contrast, this compound is an oxazole , which is a fully aromatic ring. Furthermore, successful CROP monomers are typically 2-alkyl or 2-aryl-2-oxazolines (e.g., 2-ethyl-2-oxazoline). tcichemicals.com The subject compound is a 2-acyloxy-oxazole, where the undecanoyl group is attached to the ring via an ester oxygen.

This fundamental difference in structure—an aromatic oxazole versus a non-aromatic oxazoline, and a 2-acyloxy substituent versus a 2-alkyl substituent—makes this compound unsuitable as a monomer for the established CROP method used to produce poly(2-oxazoline)s. Searches of the scientific literature did not yield any examples of this compound or other 2-acyloxazoles being used as monomers or initiators in other polymerization techniques. Therefore, its application in polymer chemistry is not a currently established role.

Table 4: Comparison of Monomer for POx and this compound

| Feature | Poly(2-oxazoline) Monomer (e.g., 2-Ethyl-2-oxazoline) | This compound |

|---|---|---|

| Ring System | 2-Oxazoline (non-aromatic) | Oxazole (aromatic) |

| Substituent at C2 | Alkyl or Aryl group (e.g., -C₂H₅) | Acyloxy group (-O-CO-(CH₂)₉CH₃) |

| Polymerization Method | Cationic Ring-Opening Polymerization (CROP) | Not a known monomer for CROP or other polymerization methods. |

| Resulting Polymer | Poly(2-ethyl-2-oxazoline) - a polyamide | Not applicable. |

Orthogonal Reactivity in Multi-Step Syntheses

Orthogonal reactivity is a key principle in complex synthesis, allowing for the selective manipulation of one functional group in the presence of others. This compound possesses two primary functional groups with distinct chemical reactivities: the oxazole ring and the undecanoyl ester linkage. This provides opportunities for orthogonal synthetic strategies.

The oxazole ring is generally stable to a range of conditions but has specific reactivity. It can be deprotonated at the C2 position using a strong base to form a nucleophile for C-C bond formation. cmu.edu It can also act as a diene in Diels-Alder cycloaddition reactions, a transformation often used to construct complex polycyclic systems. Current time information in Bangalore, IN.cmu.edu Finally, it can be converted to a triamide via photo-oxidation, a reaction that leaves many other functional groups untouched. ambeed.com

In contrast, the undecanoyl group is linked via an ester bond, which is susceptible to hydrolysis under standard acidic or basic (saponification) conditions. This reaction would cleave the side chain, revealing a 2-hydroxyoxazole, without affecting the aromatic ring under mild conditions. This difference allows a chemist to either modify the side chain (e.g., via reactions on the alkyl portion) while keeping the oxazole intact, or to selectively cleave the ester while preserving the heterocycle for later manipulation.

Table 5: Orthogonal Reaction Schemes for this compound

| Functional Group | Reaction | Conditions | Potential Outcome | Orthogonality |

|---|---|---|---|---|

| Ester Linkage | Saponification | Base (e.g., NaOH, KOH), H₂O/alcohol | Cleavage of the undecanoyl chain to yield 2-hydroxyoxazole. | The oxazole ring remains intact under these conditions. |

| Oxazole Ring (C2-H) | Metallation | Strong base (e.g., n-BuLi, i-PrMgCl) | Formation of a C2-nucleophile for reaction with electrophiles. nih.gov | The ester group is generally stable to anhydrous strong bases at low temperatures. |

| Oxazole Ring (Diene) | Diels-Alder Reaction | Dienophile, heat or Lewis acid | [4+2] Cycloaddition to form complex bridged intermediates. cmu.edu | The ester side chain does not participate in the cycloaddition. |

| Oxazole Ring | Photo-oxidation | Singlet oxygen (O₂), light, sensitizer (B1316253) | Ring opening to form a triamide intermediate. ambeed.com | The saturated alkyl ester chain is inert to these conditions. |

Advanced Research Applications of 2 Undecanoyloxazole Derivatives

Design of Ligands for Catalytic Systems

The nitrogen and oxygen atoms within the oxazole (B20620) ring of 2-Undecanoyloxazole derivatives offer potential coordination sites for metal ions, making them attractive candidates for the design of ligands in catalytic systems. The structure of oxazole-containing ligands can be fine-tuned to influence the steric and electronic environment of a metal center, thereby controlling the catalytic activity and selectivity of a reaction.

Research into related heterocyclic compounds has demonstrated the viability of this approach. For instance, complexes involving metal ions like Cadmium(II) have been shown to act as efficient catalysts for multicomponent reactions, such as the Biginelli-type coupling for the synthesis of dihydropyrimidinones. rsc.org In these systems, the geometry and coordination number of the metal, dictated by the ligand, are crucial for catalytic efficiency. rsc.org Similarly, certain carbazole (B46965) derivatives have been investigated as catalytic inhibitors of essential enzymes like topoisomerase II, highlighting the role of heterocyclic structures in modulating catalytic processes. nih.gov

The design of ligands based on this compound would involve strategic placement of substituents to enhance metal binding and to create a specific chiral environment for asymmetric catalysis. The undecanoyl chain at the 2-position could also be modified to influence solubility and catalyst recovery. The goal is to create tailored catalysts that are highly efficient and selective for specific chemical transformations. rsc.org

Exploration in Materials Science Research

Materials science is an interdisciplinary field that investigates the relationship between the structure of materials at atomic or molecular scales and their macroscopic properties. wikipedia.orgcam.ac.uk It focuses on designing and discovering new materials for various applications. mtu.edu Derivatives of this compound are being explored for their potential in this field, particularly for applications that leverage their electronic and photophysical properties. uni-augsburg.de The field of materials science and engineering is crucial for technological advancements in sectors ranging from electronics to energy and medicine. cam.ac.ukmtu.edu

The study of optoelectronic properties involves materials that can convert light into electrical energy (photovoltaics) or electrical energy into light (light-emitting diodes). Compounds with donor-acceptor (D-A) architectures are of particular interest in this area. The oxazole ring can act as an electron-accepting unit, while the undecanoyl chain and other potential substituents can be modified to act as electron-donating moieties. This D-A structure facilitates intramolecular charge transfer (ICT), a key process for many optoelectronic applications.

Research on other heterocyclic systems, such as thienothiophene and benzothiadiazole derivatives, provides a framework for understanding the potential of this compound derivatives. nih.govmdpi.com Studies have shown that modifying the strength of the donor or acceptor groups can tune the energy levels (HOMO and LUMO) and the optical bandgap of the material. nih.govjocpr.com This tuning directly affects the absorption and emission wavelengths of the material. For example, introducing strong electron-withdrawing groups can lead to a red shift in the absorption spectrum, making the material suitable for capturing a broader range of the solar spectrum in photovoltaic devices. nih.govmdpi.com Theoretical methods like Density Functional Theory (DFT) are often employed to predict these properties and guide the synthesis of new materials. jocpr.commdpi.comresearchgate.net

Table 1: Key Optoelectronic Properties and Their Significance

| Property | Description | Significance in Materials Research |

|---|---|---|

| HOMO/LUMO Levels | The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Determines the material's electron-donating/accepting ability and is crucial for designing efficient organic solar cells and OLEDs. jocpr.com |

| Band Gap | The energy difference between the HOMO and LUMO levels. | Defines the range of light wavelengths a material can absorb or emit. A lower band gap is often desirable for solar cells. nih.govmdpi.com |

| Absorption Spectrum | The range of light wavelengths a molecule absorbs. | Indicates the material's suitability for applications like solar cells, where broad absorption is needed. mdpi.com |

| Emission Spectrum | The range of light wavelengths a molecule emits after excitation. | Important for developing materials for Organic Light-Emitting Diodes (OLEDs) and fluorescent probes. nih.gov |

| Quantum Yield (QY) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | A high quantum yield is essential for bright fluorescent materials used in displays and probes. nih.gov |

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon that can be used to detect and visualize specific targets in biological or chemical systems. rsc.orgthermofisher.com this compound has been identified as a potential fluorescent labeling reagent. ambeed.com Its derivatives can be designed as "turn-on" or "turn-off" probes, where the fluorescence is enhanced or quenched upon binding to a specific analyte.

The design of a fluorescent probe based on this compound would involve incorporating a recognition unit for the target of interest and a signaling unit (the fluorophore). The interaction with the target would induce a change in the electronic structure of the oxazole derivative, leading to a detectable change in its fluorescence properties. rsc.org These probes are powerful tools in cell biology, medical diagnostics, and environmental monitoring. rsc.orgnih.gov For example, probes have been developed to target specific enzymes like cyclooxygenase-2 (COX-2) to observe inflammation. nih.gov

Table 2: Common Fluorophore Classes for Probe Development

| Fluorophore Class | Example | Key Characteristics |

|---|---|---|

| Coumarins | Coumarin 343 | Bright blue-green fluorescence, sensitive to solvent polarity. |

| Fluoresceins | Fluorescein isothiocyanate (FITC) | High quantum yield, green emission, pH-sensitive. thermofisher.com |

| Rhodamines | Rhodamine B | Bright red-orange fluorescence, photostable, often used as a standard. nih.gov |

| Cyanines | Cy3, Cy5 | Emit in the red and far-red regions, useful for in vivo imaging. |

| Quantum Dots | - | Inorganic nanocrystals with size-tunable emission wavelengths. thermofisher.com |

Optoelectronic Properties Research

Investigative Research into Bioactive Scaffolds

In medicinal chemistry, a bioactive scaffold is a core molecular structure that can be systematically modified to create a library of compounds with specific biological activities. bohrium.comnih.gov The oxazole ring is considered a valuable scaffold due to its presence in numerous natural products and clinically used drugs. tandfonline.comsemanticscholar.org Derivatives of this compound are investigated as potential bioactive scaffolds for developing new therapeutic agents targeting a range of diseases. bohrium.comjetir.org These scaffolds can be used in tissue engineering to promote cell adhesion and growth or to deliver drugs. nih.govnih.govfrontiersin.orgmdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of related compounds and evaluating their biological activity to understand how specific structural features influence their function. semanticscholar.orgtandfonline.com For the oxazole nucleus, SAR studies have revealed that the nature and position of substituents on the ring are critical for determining the type and potency of its biological activity. nih.govderpharmachemica.com

The versatility of the oxazole moiety allows it to interact with various biological targets through different non-covalent interactions like hydrogen bonds and hydrophobic interactions. semanticscholar.org Researchers systematically study how different functional groups enhance these interactions and improve the compound's physicochemical properties to increase its therapeutic effect. tandfonline.com For example, SAR studies on oxazole-benzamide inhibitors of the FtsZ protein, a bacterial cell division target, showed that substitutions at specific positions could enhance antibacterial efficacy in vitro and in vivo. nih.gov

Table 3: General SAR Findings for the Oxazole Nucleus

| Position on Oxazole Ring | Type of Substituent | General Impact on Biological Activity |

|---|---|---|

| Position 2 | Aromatic or Heteroaromatic rings | Often crucial for activity; can be involved in key binding interactions (e.g., pi-pi stacking). |

| Position 4 | Phenyl, substituted phenyl groups | Can modulate potency and selectivity. Halogen substitutions have been shown to overcome certain types of drug resistance. nih.gov |

| Position 5 | Alkyl, aryl, or halo groups | Can influence the electronic properties of the ring and affect metabolic stability. nih.gov |

Molecular docking is a computational technique used in structure-based drug design to predict how a small molecule (ligand), such as a this compound derivative, binds to the active site of a macromolecular target, typically a protein. researchgate.netjscimedcentral.com This method involves sampling different conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity. researchgate.netijpras.com

This in silico (computer-based) approach allows researchers to screen large virtual libraries of compounds against a known target structure, prioritizing a smaller number of promising candidates for synthesis and experimental testing. researchgate.net It can also be used in "reverse docking," where a compound with known biological activity is docked against multiple potential protein targets to hypothesize its mechanism of action. mdpi.com For instance, molecular docking has been used to suggest the biological targets of anti-mycobacterial natural products by comparing their binding energies to those of known inhibitors. mdpi.com For derivatives of this compound, docking could help identify potential enzyme or receptor targets, guiding further biological evaluation and lead optimization. jscimedcentral.comrjptonline.org

Table 4: Popular Software Tools for Molecular Docking

| Software | Approach/Algorithm | Key Features |

|---|---|---|

| AutoDock Vina | Employs a Lamarckian genetic algorithm. | Widely used, known for its speed and accuracy in predicting binding modes. mdpi.com |

| DOCK | Based on matching the ligand's shape to the receptor's surface. researchgate.net | One of the pioneering docking programs. |

| FlexX | Uses an incremental construction algorithm. researchgate.net | Places a base fragment first and then adds the rest of the ligand piece by piece. |

| GOLD | Utilizes a genetic algorithm for flexible ligand docking. | Known for its handling of ligand and protein flexibility. |

| LibDock | High-throughput docking based on polar and apolar hotspots. researchgate.net | Suitable for screening large compound libraries. |

Design of Molecular Hybrids Incorporating the Oxazole Moiety

The strategy of creating molecular hybrids, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a significant approach in the field of drug discovery. This technique aims to develop new chemical entities with potentially enhanced efficacy, novel mechanisms of action, or improved selectivity. The oxazole scaffold is a valuable component in this approach due to its presence in numerous biologically active natural products and synthetic compounds.

While direct research on the design of molecular hybrids specifically incorporating the this compound moiety is not extensively documented in publicly available scientific literature, the principles of molecular hybridization using other oxazole-containing structures can provide a conceptual framework. The design of such hybrids typically involves linking an oxazole derivative to another pharmacophore known for a complementary biological activity. This linkage can be achieved through various chemical strategies, creating a new molecule with dual or synergistic functions. For instance, oxazole moieties have been hybridized with other heterocyclic systems to develop novel compounds with potential therapeutic applications.

Role in Agrochemical Research

The application of oxazole-containing compounds in agrochemical research is an area of active investigation. researchgate.netijpsonline.comijpsonline.comresearchgate.netmdpi.com These compounds are explored for their potential as pesticides, which include fungicides, herbicides, and insecticides. ijpsonline.comijpsonline.comresearchgate.neteuropa.eugov.bc.ca The oxazole ring system is a key structural feature in various molecules that exhibit biological activity against agricultural pests and pathogens. researchgate.netijpsonline.comresearchgate.net

Fungicides are a critical component of modern agriculture, used to control the growth of fungi and their spores that can damage crops. nih.govdhanuka.com Research into new fungicidal agents is ongoing, and heterocyclic compounds, including oxazoles, are a source of novel chemical entities. nih.govmdpi.com Similarly, insecticides are developed to control insect pests, and herbicides are used to manage unwanted plant growth (weeds). europa.eugov.bc.ca

Future Research Directions and Challenges for 2 Undecanoyloxazole

Development of Novel and Efficient Synthetic Routes

The creation of new and more efficient methods for synthesizing 2-undecanoyloxazole is a primary focus for future research. nih.goviiserpune.ac.inyoutube.comhilarispublisher.com Current synthetic strategies, while effective, often face challenges related to yield, scalability, and the use of harsh reagents. iiserpune.ac.inhilarispublisher.com Future work will likely concentrate on the development of catalytic systems that can facilitate the construction of the oxazole (B20620) ring with high atom economy and under milder conditions. hilarispublisher.comle.ac.uk The exploration of one-pot procedures and flow chemistry approaches could also significantly streamline the synthesis of this compound, making it more accessible for further studies. youtube.comrsc.org

A significant challenge lies in the development of stereoselective synthetic routes to access chiral derivatives of this compound. Such methods would be invaluable for investigating the compound's biological activities, as stereochemistry often plays a crucial role in molecular recognition and function. The design of novel chiral catalysts and the use of chiral starting materials are promising avenues to address this challenge. nih.gov

| Synthetic Approach | Potential Advantages | Key Challenges |

| Catalytic Cyclization | Higher efficiency, milder conditions, improved atom economy. hilarispublisher.com | Catalyst design and optimization, substrate scope. le.ac.uk |

| One-Pot Syntheses | Reduced reaction time, simplified purification. | Compatibility of sequential reaction steps. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. rsc.org | Initial setup costs, potential for clogging. |

| Asymmetric Synthesis | Access to enantiomerically pure compounds for biological evaluation. nih.gov | Development of effective chiral catalysts or auxiliaries. |

Expanding the Scope of Functionalization Strategies

To fully explore the potential of this compound, it is essential to develop a diverse range of functionalization strategies. mdpi.comnih.gov This involves the selective modification of both the undecanoyl side chain and the oxazole ring. Future research will likely focus on late-stage functionalization, which allows for the introduction of various chemical groups into the core structure, enabling the rapid generation of a library of derivatives for screening. mdpi.comunite.it

The development of regioselective C-H activation methods for the oxazole ring would be a significant breakthrough, providing direct access to previously inaccessible derivatives. nih.gov Additionally, exploring cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds will be crucial for diversifying the molecular architecture. nih.gov The functionalization of the terminal methyl group of the undecanoyl chain also presents an opportunity to attach reporter groups, affinity tags, or other bioactive molecules. mdpi.com

| Functionalization Target | Potential Methods | Anticipated Outcomes |

| Oxazole Ring | C-H activation, halogenation followed by cross-coupling. | Introduction of aryl, alkyl, and heteroatom substituents. nih.gov |

| Undecanoyl Side Chain | Selective oxidation, halogenation, or enzymatic modification. | Installation of polar functional groups, attachment points for conjugation. unite.it |

| Terminal Methyl Group | Radical-mediated functionalization, enzymatic hydroxylation. | Site-specific introduction of probes or other functionalities. |

Advanced Computational Modeling for Reactivity and Structure Prediction

Computational modeling is a powerful tool for accelerating chemical research by providing insights into molecular structure, reactivity, and properties. nih.govnih.govtu-dresden.de For this compound, advanced computational methods can be employed to predict its conformational preferences, electronic properties, and potential sites of reactivity. mdpi.comelifesciences.org This information can guide the design of new synthetic routes and functionalization strategies. mdpi.com

Future research in this area will likely involve the use of quantum mechanics (QM) and molecular dynamics (MD) simulations to model the behavior of this compound in different chemical environments. nih.govmdpi.com These models can help to elucidate reaction mechanisms, predict the outcomes of chemical transformations, and rationalize experimental observations. A significant challenge will be to develop computational models that can accurately predict the properties of this compound derivatives with a wide range of functional groups. nih.govmdpi.com

| Computational Method | Application to this compound | Expected Insights |

| Quantum Mechanics (QM) | Calculation of electronic structure, reaction energies, and spectroscopic properties. mdpi.com | Understanding of reactivity, prediction of reaction pathways. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions with solvent or biological macromolecules. nih.gov | Information on preferred conformations, binding modes. |

| QSAR/QSPR Modeling | Correlation of structural features with chemical or biological activity. mdpi.com | Prediction of properties for new derivatives, guiding library design. |

Exploration of Emerging Applications in Chemical Biology

The unique structure of this compound makes it an intriguing candidate for applications in chemical biology. uu.nlwikipedia.org This field utilizes chemical tools to study and manipulate biological systems. wikipedia.orgnih.gov Future research could explore the use of this compound as a molecular probe to investigate specific biological processes or as a scaffold for the development of new bioactive compounds. nih.govrsc.org

One promising direction is the design and synthesis of this compound derivatives that can interact with specific protein targets. nih.gov By incorporating photoreactive groups or affinity tags, these derivatives could be used for target identification and validation studies. nih.gov Another area of interest is the development of fluorescently labeled this compound analogs to visualize its uptake and distribution in living cells. wikipedia.org The challenge in this area lies in identifying the biological targets of this compound and understanding its mechanism of action at the molecular level. nih.gov

Integration with Automated Synthesis and High-Throughput Methodologies

The integration of automated synthesis and high-throughput screening (HTS) methodologies can significantly accelerate the discovery and optimization of new chemical entities. acs.orgsynplechem.com For this compound, the development of automated synthetic platforms would enable the rapid and reliable production of a large library of derivatives. rsc.orgbeilstein-journals.org This would facilitate the systematic exploration of its structure-activity relationships. japsonline.comfrontiersin.org

Future research will focus on adapting existing synthetic routes for this compound to be compatible with automated systems. acs.org This may involve the use of solid-phase synthesis or flow chemistry techniques. rsc.org The resulting compound libraries could then be screened using HTS assays to identify derivatives with desired biological activities or chemical properties. japsonline.comresearchgate.netevotec.comjdigitaldiagnostics.com A key challenge will be the development of robust and miniaturized assays that are suitable for high-throughput formats. japsonline.comresearchgate.net

| Automated Technology | Application to this compound Research | Potential Impact |

| Automated Synthesizers | Rapid generation of compound libraries based on the this compound scaffold. beilstein-journals.org | Accelerated structure-activity relationship studies. synplechem.com |

| Flow Chemistry Platforms | Continuous and scalable synthesis of this compound and its derivatives. rsc.org | Improved safety, efficiency, and reproducibility of synthesis. acs.org |

| High-Throughput Screening | Rapid screening of compound libraries against biological targets or for desired properties. japsonline.comfrontiersin.org | Identification of lead compounds for further development. researchgate.netevotec.comjdigitaldiagnostics.com |

Q & A

Q. What steps ensure ethical reporting of this compound research, particularly in studies with dual-use implications?

- Methodological Answer : Follow the Hague Ethical Guidelines for chemical research. Disclose potential misuse risks (e.g., antimicrobial resistance) in manuscript limitations sections. Share materials via reputable repositories (e.g., Addgene for plasmid constructs) with MTAs to prevent unauthorized use. Involve ethicists in study design for high-risk applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.